AhR Modulator-1 (6-MCDF) vs. TCDD: Differential AhR Protein Degradation
In LNCaP prostate cancer cells, AhR modulator-1 (6-MCDF) did not induce degradation of the AhR protein, whereas the prototypical AhR agonist TCDD caused significant AhR protein degradation [1]. Both compounds inhibited LNCaP cell growth and decreased androgen receptor protein levels, but the differential effect on AhR protein stability distinguishes 6-MCDF as a selective modulator rather than a full agonist.
| Evidence Dimension | AhR protein degradation |
|---|---|
| Target Compound Data | No degradation |
| Comparator Or Baseline | TCDD: Induced degradation |
| Quantified Difference | Qualitative difference: TCDD degrades AhR, 6-MCDF does not |
| Conditions | LNCaP prostate cancer cells in vitro |
Why This Matters
This differential effect on AhR protein stability indicates that 6-MCDF functions as a selective AhR modulator (SAhRM) rather than a full agonist, which is critical for applications requiring AhR-mediated anti-proliferative effects without full transcriptional activation associated with TCDD toxicity.
- [1] Morrow D, Qin C, Smith R 3rd, Safe S. Aryl hydrocarbon receptor-mediated inhibition of LNCaP prostate cancer cell growth and hormone-induced transactivation. J Steroid Biochem Mol Biol. 2004 Jan;88(1):27-36. doi:10.1016/j.jsbmb.2003.10.005. PMID: 15026081. View Source
